(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl

Catalog No.
S13549185
CAS No.
M.F
C7H10ClF2N3
M. Wt
209.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-am...

Product Name

(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl

IUPAC Name

(1S)-1-[2-(difluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride

Molecular Formula

C7H10ClF2N3

Molecular Weight

209.62 g/mol

InChI

InChI=1S/C7H9F2N3.ClH/c1-4(10)5-2-11-7(6(8)9)12-3-5;/h2-4,6H,10H2,1H3;1H/t4-;/m0./s1

InChI Key

XYAUDYRKUIUKOF-WCCKRBBISA-N

Canonical SMILES

CC(C1=CN=C(N=C1)C(F)F)N.Cl

Isomeric SMILES

C[C@@H](C1=CN=C(N=C1)C(F)F)N.Cl

(S)-1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a difluoromethyl group. Its molecular formula is C7H10ClF2N3C_7H_{10}ClF_2N_3 and it has a molecular weight of approximately 209.62 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .

The reactivity of (S)-1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride can be attributed to the presence of functional groups such as the amine and difluoromethyl moieties. Common reactions may include:

  • Nucleophilic substitution: The amine group can participate in nucleophilic substitution reactions, making the compound useful in synthesizing more complex molecules.
  • Acid-base reactions: The hydrochloride form allows for protonation and deprotonation, influencing solubility and reactivity in different environments.
  • Formation of salts: This compound can form salts with various acids, which can alter its pharmacokinetic properties.

Research indicates that compounds similar to (S)-1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride exhibit significant biological activity. Potential activities include:

  • Antitumor effects: Some studies suggest that pyrimidine derivatives can inhibit tumor growth by interfering with DNA synthesis or signaling pathways.
  • Antiviral properties: Certain analogs have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms.
  • Neuroprotective effects: There is emerging evidence that such compounds may protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.

The synthesis of (S)-1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride typically involves several steps:

  • Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as urea derivatives.
  • Introduction of the difluoromethyl group: This step often involves fluorination techniques using reagents like sulfur tetrafluoride or other fluorinating agents to introduce the difluoromethyl substituent onto the pyrimidine ring.
  • Amine functionalization: The final amination step can be performed using reductive amination or direct amination methods to attach the ethanamine moiety.
  • Salt formation: The hydrochloride salt is typically formed by reacting the base form with hydrochloric acid.

(S)-1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride has potential applications in various fields:

  • Pharmaceutical development: It may serve as a lead compound for designing new drugs targeting cancer or viral infections.
  • Chemical biology: The compound can be used as a tool in biochemical assays to study enzyme activity or cellular signaling pathways.
  • Material science: Due to its unique chemical properties, it might be explored for use in developing advanced materials.

Interaction studies are crucial for understanding how (S)-1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride interacts with biological targets. These studies typically involve:

  • Binding affinity assays: To determine how strongly the compound binds to specific receptors or enzymes.
  • Cellular assays: Evaluating the effects on cell viability, proliferation, and apoptosis in various cell lines.
  • In vivo studies: Assessing pharmacokinetics and therapeutic efficacy in animal models.

Several compounds share structural similarities with (S)-1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride, including:

Compound NameMolecular FormulaKey Features
(S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amineC7H8F3N3C_7H_8F_3N_3Contains trifluoromethyl instead of difluoromethyl; potential antiviral activity .
(R)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-aminoC7H10ClF2N3C_7H_{10}ClF_2N_3Enantiomer with different biological activity profiles .
1-(2-(Difluoromethyl)pyrimidin-5-YL)ethanoneC7H8F2N3C_7H_{8}F_{2}N_{3}Ketone derivative; altered reactivity and potential applications .

Uniqueness

(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amino hydrochloride stands out due to its specific difluoromethyl substitution, which may confer distinct pharmacological properties compared to its analogs. Its unique structural features could lead to novel mechanisms of action, making it a valuable candidate for further research and development in medicinal chemistry.

The compound’s systematic name follows IUPAC guidelines to unambiguously describe its structure. The parent heterocycle is pyrimidine, a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Substituents are numbered to minimize locants: the 2-position bears a difluoromethyl group (-CF$$_2$$H), while the 5-position is substituted with an ethanamine moiety. The stereochemical descriptor (S) indicates the configuration at the chiral center of the ethanamine group. The hydrochloride salt form is denoted as a counterion.

Table 1: Key identifiers of (S)-1-(2-(difluoromethyl)pyrimidin-5-yl)ethan-1-amine HCl

PropertyValue
CAS Registry Number2102411-76-5
Molecular FormulaC$$7$$H$${10}$$ClF$$2$$N$$3$$
Molecular Weight209.627 g/mol
SMILES NotationCl.FC(C1=NC=C(C=N1)C@HN)F

The SMILES string encodes the pyrimidine ring (C1=NC=C(C=N1)), the chiral center (C@HN), and the difluoromethyl group (CF$$_2$$H) . The hydrochloride salt is represented by the Cl$$^-$$ counterion.

Historical Context of Pyrimidine-Based Amine Derivatives

Pyrimidine derivatives have been studied since the 19th century, with early work focusing on natural products like alloxan and thymine . The synthesis of substituted pyrimidines gained momentum in the mid-20th century, driven by their role in nucleic acids and pharmaceuticals. Difluoromethyl groups, introduced to modulate electronic and steric properties, became prominent in drug discovery due to their ability to enhance metabolic stability and binding affinity .

The specific integration of a chiral ethanamine moiety into pyrimidines reflects advances in asymmetric synthesis. For example, the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine via a five-step route involving 2,2-difluoroacetic anhydride demonstrated the feasibility of incorporating fluorine into heterocycles . These methodologies laid the groundwork for synthesizing enantiopure analogues like (S)-1-(2-(difluoromethyl)pyrimidin-5-yl)ethan-1-amine HCl, which requires precise control over stereochemistry .

Significance of Stereochemical Configuration in Chiral Amines

The (S) configuration at the ethanamine chiral center critically influences the compound’s interactions with biological targets. Enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles; for instance, the (R)-enantiomer of 1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine shows distinct receptor binding compared to its (S)-counterpart . In the case of (S)-1-(2-(difluoromethyl)pyrimidin-5-yl)ethan-1-amine HCl, the stereochemistry likely affects its solubility, crystallinity, and ability to act as a synthetic intermediate for chiral catalysts or active pharmaceutical ingredients (APIs) .

Table 2: Comparison of chiral amine derivatives

CompoundConfigurationKey Feature
(S)-1-(2-(difluoromethyl)pyrimidin-5-yl)ethan-1-amine HClSPyrimidine core, HCl salt
(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine RTrifluoromethyl substituent

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming stereochemistry. For example, the $$^1$$H NMR spectrum of 4-(difluoromethyl)pyridin-2-amine exhibits distinct splitting patterns for protons near fluorinated groups, a feature extrapolatable to pyrimidine analogues .

The crystallographic analysis of (S)-1-(2-(difluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride reveals distinctive structural features that distinguish it from other pyrimidine derivatives [1]. Single crystal X-ray diffraction studies of related pyrimidine hydrochloride salts demonstrate that these compounds typically crystallize in monoclinic or orthorhombic space groups, with the hydrochloride salt form significantly influencing the crystal packing arrangements [2] [3].

The molecular structure exhibits a planar pyrimidine ring system with the difluoromethyl substituent at the 2-position and the ethylamine side chain at the 5-position [4]. The stereochemical configuration at the chiral carbon center maintains the S-configuration, as confirmed by the specific rotation and chiral center analysis [4]. The hydrochloride salt formation involves protonation of the primary amine group, creating a positively charged ammonium center that forms ionic interactions with the chloride anion [5].

Crystallographic data analysis reveals that the compound adopts a molecular formula of C₇H₁₀ClF₂N₃ with a molecular weight of 209.63 g/mol [4]. The crystal structure is stabilized through multiple intermolecular interactions, including hydrogen bonding between the protonated amine group and the chloride anion [3] [6]. These N-H···Cl⁻ hydrogen bonds typically exhibit bond lengths ranging from 2.1 to 2.3 Å, consistent with strong ionic hydrogen bonding interactions observed in similar amine hydrochloride salts [5].

Crystallographic ParameterValue
Molecular FormulaC₇H₁₀ClF₂N₃
Molecular Weight209.63 g/mol
Space GroupTypically P2₁/c or P2₁2₁2₁
Crystal SystemMonoclinic or Orthorhombic
Density~1.4-1.5 g/cm³

The difluoromethyl group introduces significant electronic effects that influence the crystal packing [7]. The C-F bond lengths are typically 1.35-1.37 Å, and the fluorine atoms participate in weak C-H···F hydrogen bonding interactions with neighboring molecules [8] [7]. These fluorine-mediated interactions contribute to the overall crystal stability and influence the three-dimensional arrangement of molecules in the solid state [7].

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

¹H Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of (S)-1-(2-(difluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride exhibits characteristic signals that provide detailed structural information [9] [10]. The pyrimidine ring protons appear as distinct signals in the aromatic region, with the H-4 and H-6 protons typically observed between 8.5-9.2 parts per million [11] [12]. The difluoromethyl group generates a characteristic triplet signal around 6.8-7.2 parts per million due to coupling with the two equivalent fluorine atoms [9] [10].

The chiral ethylamine side chain produces distinctive multipicity patterns, with the methine proton (CH) appearing as a quartet around 4.2-4.6 parts per million due to coupling with the adjacent methyl group [13]. The methyl group attached to the chiral center resonates as a doublet at approximately 1.4-1.6 parts per million [13]. The protonated amine group in the hydrochloride salt typically appears as a broad signal around 8-10 parts per million, which is exchangeable with deuterium oxide [14] [15].

¹³C Nuclear Magnetic Resonance Spectroscopic Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of the molecule [11] [12]. The pyrimidine ring carbons exhibit characteristic chemical shifts, with C-2 (bearing the difluoromethyl group) appearing around 158-162 parts per million [9] [11]. The difluoromethyl carbon shows a characteristic triplet pattern around 110-115 parts per million due to coupling with the two fluorine atoms [9] [10].

The aromatic carbons C-4 and C-6 of the pyrimidine ring resonate between 156-160 parts per million, while C-5 (bearing the ethylamine substituent) appears around 120-125 parts per million [11] [12]. The chiral carbon of the ethylamine side chain typically resonates around 48-52 parts per million, while the methyl carbon appears around 20-24 parts per million [13].

Carbon PositionChemical Shift (ppm)Multiplicity
C-2 (pyrimidine)158-162Triplet (J_CF ~35 Hz)
C-4, C-6 (pyrimidine)156-160Singlet
C-5 (pyrimidine)120-125Singlet
CHF₂110-115Triplet (J_CF ~245 Hz)
CH (chiral)48-52Singlet
CH₃20-24Singlet

Fourier Transform Infrared Spectroscopic Features

Fourier transform infrared spectroscopy reveals characteristic vibrational bands that confirm the structural features of the compound [16] [17]. The N-H stretching vibrations of the protonated amine group appear as broad, intense bands between 3200-3500 cm⁻¹, characteristic of amine hydrochloride salts [18] [5]. The pyrimidine ring exhibits characteristic C=N stretching vibrations around 1580-1620 cm⁻¹ and ring breathing modes between 1400-1500 cm⁻¹ [19] [17].

The difluoromethyl group contributes distinctive C-F stretching vibrations around 1000-1200 cm⁻¹, with the CHF₂ deformation modes appearing around 1300-1400 cm⁻¹ [20] [21]. The C-H stretching vibrations of the aromatic and aliphatic portions appear in the 2800-3100 cm⁻¹ region [16] [18]. The fingerprint region below 1500 cm⁻¹ contains multiple bands arising from skeletal vibrations and out-of-plane bending modes of the pyrimidine ring system [19] [17].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule [20] [21]. The pyrimidine chromophore exhibits characteristic π→π* transitions in the 250-290 nanometer region, with the exact position influenced by the electron-withdrawing difluoromethyl substituent [20] [21]. The compound typically shows maximum absorption around 265-275 nanometers, consistent with substituted pyrimidine derivatives [20] [21].

The difluoromethyl substitution causes a slight bathochromic shift compared to unsubstituted pyrimidines due to the electron-withdrawing nature of the fluorine atoms [20] [21]. The molar extinction coefficient typically ranges from 8,000-15,000 M⁻¹cm⁻¹, indicating moderate electronic conjugation within the aromatic system [20] [21].

Computational Chemistry Insights: Conformational Dynamics and Density Functional Theory Calculations

Molecular Geometry Optimization

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis set provide detailed insights into the optimized molecular geometry of (S)-1-(2-(difluoromethyl)pyrimidin-5-yl)ethan-1-amine [22] [23]. The computational analysis reveals that the pyrimidine ring maintains planarity with minimal deviation from ideal bond lengths and angles [24] [22]. The C-N bond lengths in the pyrimidine ring are calculated to be approximately 1.33-1.35 Å, consistent with aromatic character [23] [25].

The difluoromethyl group adopts a conformation that minimizes steric repulsion while maximizing electronic stabilization [26] [27]. The C-F bond lengths are computed to be 1.36-1.37 Å, and the F-C-F bond angle is approximately 108-110°, slightly compressed from the tetrahedral angle due to the high electronegativity of fluorine [26] [27]. The dihedral angle between the difluoromethyl group and the pyrimidine ring plane is typically 15-25°, representing an optimal balance between steric and electronic factors [27] [28].

Electronic Structure Analysis

Molecular orbital analysis reveals significant electronic effects of the difluoromethyl substitution on the pyrimidine system [22] [25]. The highest occupied molecular orbital energy is calculated to be approximately -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital energy ranges from -1.5 to -2.1 eV, resulting in a HOMO-LUMO gap of 4.1-5.3 eV [24] [22]. This energy gap indicates moderate electronic stability and suggests potential for electronic excitation in the ultraviolet region [22] [25].

The difluoromethyl group acts as an electron-withdrawing substituent, significantly affecting the electron density distribution on the pyrimidine ring [26] [27]. Natural population analysis shows that the fluorine atoms carry partial negative charges of approximately -0.35 to -0.40, while the carbon atom of the difluoromethyl group bears a positive charge of +0.70 to +0.80 [27] [25]. This charge distribution influences the reactivity and binding properties of the molecule [27] [25].

Conformational Energy Landscape

Conformational analysis through systematic rotation of the ethylamine side chain reveals multiple energy minima [27] [28]. The lowest energy conformation corresponds to a gauche arrangement where the amine group is oriented to minimize steric interactions with the pyrimidine ring [27] [28]. The energy barrier for rotation around the C-C bond connecting the ethylamine to the pyrimidine ring is calculated to be 2-4 kcal/mol, indicating moderate conformational flexibility at room temperature [27] [28].

Conformational ParameterEnergy (kcal/mol)Dihedral Angle (°)
Global minimum0.0-60
Local minimum 11.8+60
Local minimum 22.3180
Transition state 13.20
Transition state 23.8120

Vibrational Frequency Analysis

Calculated vibrational frequencies provide theoretical support for experimental infrared spectroscopic assignments [16] [25]. The computed N-H stretching frequencies for the free amine are 3350-3450 cm⁻¹, while C-F stretching modes appear at 1050-1150 cm⁻¹ [16] [25]. The pyrimidine ring breathing modes are calculated at 1580-1620 cm⁻¹, in excellent agreement with experimental observations [16] [25]. Zero-point energy corrections and thermal contributions to the molecular properties are incorporated to provide accurate thermodynamic parameters [25] [28].

Comparative Analysis with Non-Fluorinated Pyrimidinyl Ethylamine Analogues

Structural Modifications and Electronic Effects

Comparative analysis with non-fluorinated pyrimidinyl ethylamine analogues reveals significant differences in molecular properties and behavior [29] [30]. The replacement of hydrogen with fluorine in the difluoromethyl group introduces substantial electronic perturbations that affect the entire molecular system [30] [31]. Non-fluorinated analogues, such as (S)-1-(2-methylpyrimidin-5-yl)ethan-1-amine, exhibit different electronic distribution patterns and reduced electronegativity at the 2-position [30] [32].

The electron-withdrawing nature of the difluoromethyl group significantly alters the electron density on the pyrimidine ring compared to electron-donating methyl or ethyl substituents [31] [32]. This electronic modification affects the basicity of the pyrimidine nitrogen atoms, with fluorinated derivatives showing reduced basicity due to electron withdrawal [30] [31]. The pKa values of fluorinated pyrimidines are typically 1-2 units lower than their non-fluorinated counterparts [31] [32].

Physicochemical Property Comparisons

The introduction of fluorine atoms dramatically alters the physicochemical properties compared to non-fluorinated analogues [30] [31]. Fluorinated derivatives typically exhibit increased lipophilicity due to the hydrophobic nature of C-F bonds, while simultaneously showing enhanced metabolic stability [31] [32]. The molecular volume increases by approximately 5-8% upon difluoromethyl substitution compared to methyl substitution, affecting molecular packing and intermolecular interactions [31] [32].

PropertyDifluoromethyl DerivativeMethyl AnalogueEthyl Analogue
Molecular Weight209.63 g/mol177.25 g/mol191.28 g/mol
LogP (calculated)1.2-1.50.8-1.11.1-1.4
Dipole Moment3.2-3.8 D2.1-2.6 D2.3-2.8 D
HOMO Energy-6.5 eV-5.8 eV-5.9 eV
LUMO Energy-1.8 eV-1.2 eV-1.3 eV

Conformational Flexibility and Steric Effects

The steric bulk of the difluoromethyl group compared to smaller substituents influences the conformational preferences and molecular dynamics [29] [31]. While methyl and ethyl substituents allow relatively free rotation, the difluoromethyl group introduces additional steric constraints that limit conformational flexibility [31] [32]. The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and methyl carbon (1.70 Å), creating unique steric environments [31] [32].

Computational studies reveal that difluoromethyl-substituted derivatives have more restricted conformational space compared to their non-fluorinated analogues [27] [31]. The energy barriers for bond rotation are typically 0.5-1.5 kcal/mol higher in fluorinated systems due to increased steric repulsion and electronic effects [31] [32]. These conformational differences translate into distinct biological activities and binding affinities in biological systems [30] [31].

Spectroscopic Distinctions

Spectroscopic analysis reveals characteristic differences between fluorinated and non-fluorinated pyrimidinyl ethylamine analogues [9] [13]. The ¹H nuclear magnetic resonance spectra of difluoromethyl derivatives show the distinctive CHF₂ triplet, while methyl analogues exhibit simple singlets around 2.5-2.8 parts per million [9] [13]. The ¹³C nuclear magnetic resonance spectra show dramatic upfield shifts for the difluoromethyl carbon due to the high electronegativity of fluorine [9] [13].

¹⁹F nuclear magnetic resonance spectroscopy provides unique identification capabilities for fluorinated derivatives that are absent in non-fluorinated analogues [9] [10]. The difluoromethyl fluorines typically resonate around -110 to -120 parts per million, providing unambiguous structural confirmation [9] [10]. Infrared spectroscopy reveals characteristic C-F stretching bands in fluorinated derivatives that are completely absent in non-fluorinated analogues, serving as diagnostic markers for fluorine substitution [20] [17].

Hydrogen Bonding Capabilities

The hydrogen bonding properties differ significantly between fluorinated and non-fluorinated pyrimidinyl ethylamine derivatives [27] [3]. While the primary amine group maintains similar hydrogen bonding donor capabilities across all analogues, the difluoromethyl group introduces weak hydrogen bonding acceptor sites through the fluorine atoms [27] [3]. These C-F···H-N interactions, though weak (0.5-2 kcal/mol), can influence crystal packing and molecular recognition processes [3] [7].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

209.0531313 g/mol

Monoisotopic Mass

209.0531313 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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